

BAY-707: A Chemical Probe for NUDT1 (MTH1)

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Compound of Interest		
Compound Name:	Bay-707	
Cat. No.:	B15584858	Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

NUDT1 (Nudix Hydrolase 1), also known as MTH1 (MutT Homolog 1), is a crucial enzyme in the cellular defense against oxidative stress.[1][2] It functions by sanitizing the nucleotide pool, hydrolyzing oxidized purine nucleoside triphosphates like 8-oxo-dGTP to their monophosphate counterparts, thereby preventing their incorporation into DNA and subsequent mutations.[3][4] [5][6] The upregulation of NUDT1 in various cancers has made it an attractive therapeutic target.[1][2][6] **BAY-707** is a highly potent and selective, substrate-competitive chemical probe for NUDT1, developed to facilitate the study of its biological functions.[7][8][9] This guide provides a comprehensive overview of **BAY-707**, including its biochemical and cellular properties, experimental protocols for its use, and visual representations of its mechanism and experimental workflows.

Data Presentation

Table 1: Physicochemical and Pharmacokinetic Properties of BAY-707



Property	Value	Reference
Molecular Weight	288.34 g/mol	
Molecular Formula	C15H20N4O2	
CAS Number	2109805-96-9	
Solubility	Soluble to 100 mM in DMSO and 10 mM in ethanol	
Human Microsomal Stability	0.29 L/h/kg (Fmax=78%)	[7]
Rat Hepatocyte Stability	0.54 L/h/kg (Fmax=87%)	[7]
Caco-2 Permeability	288 nm/s	[7]

Table 2: In Vitro and Cellular Activity of BAY-707

Parameter	Value	Description	Reference
IC50	2.3 nM	Enzymatic inhibition of NUDT1 (MTH1)	[7][9][10]
EC50	7.6 nM	Cellular target engagement	[7][9]
Selectivity	No significant activity against a panel of 97 kinases at 1 μM	Kinase selectivity profiling	
PDB ID	5NHY	Crystal structure of BAY-707 in complex with NUDT1	[10]

Experimental Protocols Cellular Thermal Shift Assay (CETSA) for NUDT1 Target Engagement

The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify the direct binding of a compound to its target protein in a cellular context.[11][12][13][14] The principle lies in the



ligand-induced thermal stabilization of the target protein.[11]

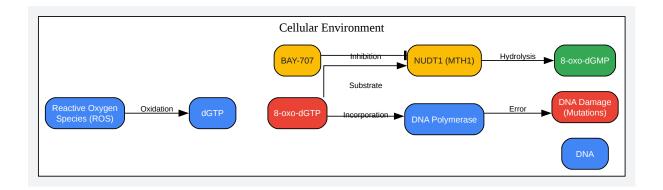
- 1. Cell Culture and Treatment:
- Culture cells of interest (e.g., HeLa, SW-480) to approximately 80-90% confluency.
- Harvest cells and resuspend in a suitable buffer (e.g., PBS) at a desired concentration (e.g., 10^7 cells/mL).
- Treat the cell suspension with **BAY-707** at the desired concentration range (e.g., 0.1 nM to 10 μ M) or with a vehicle control (e.g., DMSO).
- Incubate the cells for a sufficient time (e.g., 1 hour) at 37°C to allow for compound uptake and target engagement.
- 2. Thermal Challenge:
- Aliquot the treated cell suspensions into PCR tubes.
- Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by a cooling step to 4°C.
- 3. Cell Lysis and Protein Extraction:
- Lyse the cells by repeated freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).
- Separate the soluble protein fraction from the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
- 4. Protein Analysis:
- Carefully collect the supernatant containing the soluble proteins.
- Analyze the amount of soluble NUDT1 protein using standard protein detection methods such as Western blotting or ELISA.



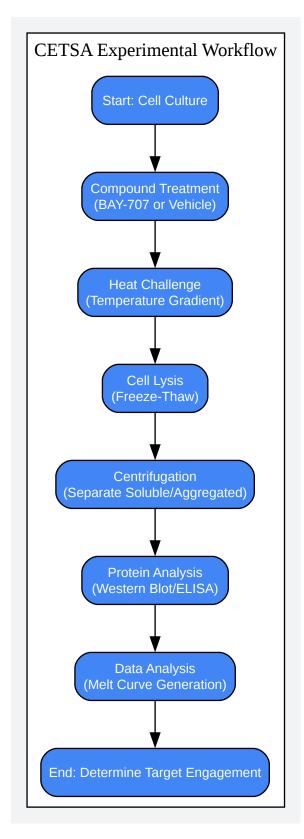
- For Western blotting, separate the proteins by SDS-PAGE, transfer to a membrane, and probe with a specific anti-NUDT1 antibody.
- 5. Data Analysis:
- Quantify the band intensities from the Western blot.
- Normalize the data for each temperature point to the amount of protein at the lowest temperature (or a non-heated control).
- Plot the percentage of soluble NUDT1 against the temperature to generate melt curves.
- A shift in the melting curve to a higher temperature in the presence of BAY-707 indicates thermal stabilization and therefore, target engagement. The magnitude of the shift can be used to determine the potency of the compound.

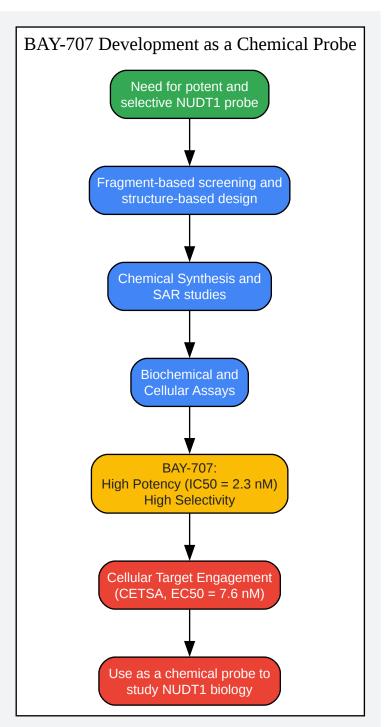
Mandatory Visualization











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